molecular formula C18H21NO3 B2833567 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide CAS No. 2034277-30-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2833567
CAS No.: 2034277-30-8
M. Wt: 299.37
InChI Key: KOXDVVYXSVMVMY-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide (CAS 2034277-30-8) is a chemical compound with a molecular formula of C18H21NO3 and a molecular weight of 299.36 g/mol . This synthetic derivative features a benzofuran moiety linked to a cyclohex-3-ene-1-carboxamide group through a hydroxypropyl chain. The benzofuran scaffold is of significant interest in medicinal chemistry research. Studies on structurally related benzofuran-2-carboxamide derivatives have demonstrated considerable neuroprotective and antioxidant activities in preclinical models . Specifically, certain analogues have been shown to protect against NMDA-induced excitotoxic neuronal cell damage, with efficacy comparable to known neuroprotective agents, suggesting a potential mechanism involving the modulation of excitotoxicity and oxidative stress pathways . Furthermore, the cyclohex-3-ene-1-carboxamide component is a versatile building block in organic synthesis, and research indicates its involvement in intriguing rearrangement reactions, leading to complex structures such as bicyclic lactones, which may be valuable for developing new synthetic methodologies . This combination of features makes this compound a valuable compound for researchers investigating novel neuroprotective agents, exploring the structure-activity relationships of benzofuran derivatives, and developing new synthetic routes to complex molecular architectures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,21H,4,7-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXDVVYXSVMVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC=CC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves several steps. One common synthetic route includes the reaction of benzofuran with a suitable propylating agent to introduce the hydroxypropyl group. This intermediate is then reacted with cyclohex-3-enecarboxylic acid or its derivatives to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the development of new materials and as a chemical intermediate in various processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the cyclohexene carboxamide group contributes to its stability and binding affinity. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on functional groups and compound classes mentioned in the evidence:

Amide Derivatives

  • Target Compound : The carboxamide group in N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide may share reactivity with acetamide derivatives listed in (e.g., CAS 2738952-61-7). However, the latter contains perfluoroalkyl thio groups, which confer hydrophobicity and chemical stability—features absent in the target compound.
  • Key Difference : The absence of fluorine substituents in the target compound likely reduces its environmental persistence compared to perfluoroalkylated acetamides, which are regulated due to toxicity concerns .

Hydroxypropyl-Functionalized Compounds

  • DIOLEOYL EDTHP-MONIUM METHOSULFATE (): This quaternary ammonium salt with hydroxypropyl groups is used as an antistatic agent. The target compound’s hydroxypropyl group may similarly enable hydrogen bonding, but its lack of a charged ammonium group limits utility in ionic applications.

Benzofuran-Containing Analogs

  • Benzofuran derivatives are common in pharmaceuticals (e.g., anticoagulants, antimicrobials). The target compound’s benzofuran moiety could impart bioactivity, but specific pharmacological data are unavailable in the provided evidence.

Data Table: Structural and Functional Comparisons

Compound Name Key Functional Groups Applications/Properties Evidence Reference
This compound Benzofuran, hydroxypropyl, carboxamide Hypothetical: Bioactivity, material science N/A
Acetamide, N-[3-(dimethylamino)propyl]- (CAS 2738952-61-7) Perfluoroalkyl thio, acetamide Industrial surfactants, regulated
DIOLEOYL EDTHP-MONIUM METHOSULFATE Quaternary ammonium, hydroxypropyl Antistatic agents in cosmetics

Research Findings and Limitations

  • Gaps in Evidence: Neither the TRI list () nor the cosmetic inventory () directly addresses the target compound.
  • Hypothetical Insights :
    • The cyclohexene carboxamide group may confer rigidity compared to linear analogs, influencing binding affinity in drug design.
    • Unlike perfluoroalkylated compounds (), the target compound’s environmental impact remains unstudied.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO3C_{18}H_{21}NO_3 with a molecular weight of approximately 299.4 g/mol. Its structure features a benzofuran moiety, a hydroxypropyl group, and a cyclohexene carboxamide group. These structural components contribute to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds containing benzofuran moieties often exhibit anti-inflammatory , antioxidant , and anticancer properties. The hydroxypropyl group enhances the compound's solubility and bioavailability, which are critical factors for pharmacological efficacy.

  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Antioxidant Activity : It potentially scavenges free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamideSimilar benzofuran and hydroxypropyl groupsDifferent substituent positioning affects biological activity
N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamideBenzofuran moiety with propanoyl instead of hydroxypropylVariations in side chains influence solubility and activity
5-(benzofuran)-penta-dienesContains benzofuran but lacks cyclohexene structureFocused on different reactivity patterns due to unsaturation

This table highlights how variations in substituents and structural arrangements can lead to differences in biological activity, emphasizing the distinctiveness of this compound.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition:

Cell LineIC50 (µM)
MCF710.5
A54912.8
HepG29.4

These findings suggest that the compound has promising potential as an anticancer agent.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to reduce inflammation in a rat model induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group:

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose55

This data supports the hypothesis that this compound possesses anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling benzofuran-2-carboxylic acid derivatives with hydroxylpropyl-cyclohexene intermediates. Key steps include:

  • Coupling reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO⁻ under microwave-assisted conditions for efficient amide bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
    • Critical parameters : Temperature (40–60°C), solvent choice (DMF or DCM), and reaction time (6–12 hours) significantly impact yields (reported 60–85%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify benzofuran and cyclohexene moieties; hydroxypropyl protons appear as distinct doublets (~δ 4.2–4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁NO₃: 312.1594) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Q. What are the key chemical reactions this compound undergoes, and how do they inform derivatization strategies?

  • Reactivity profile :

  • Oxidation : Hydroxyl group oxidation (e.g., PCC) yields a ketone derivative, altering hydrogen-bonding capacity .
  • Reduction : LiAlH₄ reduces amide groups to amines, enabling peptide-like modifications .
  • Substitution : Electrophilic aromatic substitution on benzofuran (e.g., bromination) for functional group diversification .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxypropyl group influence biological activity, and what experimental approaches resolve conflicting data on enantiomer-specific effects?

  • Contradiction analysis : Conflicting reports on enantiomer activity (e.g., R vs. S configurations) may arise from assay variability (e.g., cell permeability differences).
  • Methodology :

  • Chiral separation : Use of chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
  • In vitro assays : Parallel testing in neuronal cell models (e.g., SH-SY5Y) to compare neuroprotective efficacy .
  • Molecular docking : Computational modeling (AutoDock Vina) to assess binding affinity differences to targets like NMDA receptors .

Q. What strategies mitigate instability of the cyclohexene ring under physiological conditions, and how does this affect in vivo pharmacokinetics?

  • Stability challenges : Cyclohexene’s susceptibility to oxidation in plasma (e.g., forming epoxides) reduces bioavailability .
  • Solutions :

  • Prodrug design : Masking the cyclohexene via esterification (e.g., acetyl-protected derivatives) to enhance metabolic stability .
  • Nanocarrier encapsulation : Liposomal formulations to protect the core structure during systemic circulation .

Q. How do structural analogs (e.g., furan vs. benzodioxin substitutions) compare in target selectivity for neurological disorders?

  • Comparative analysis :

  • Benzodioxin analogs : Exhibit higher logP values (2.8 vs. 2.2), improving blood-brain barrier penetration but increasing off-target effects .
  • Furan derivatives : Lower metabolic stability due to furan ring oxidation but higher specificity for serotonin receptors .
    • Methodology :
  • SAR studies : Systematic substitution of benzofuran with heterocycles (e.g., thiophene) and in vitro screening against receptor panels .

Q. What computational models predict the compound’s interaction with amyloid-beta aggregates in Alzheimer’s disease research?

  • Modeling approaches :

  • Molecular dynamics (MD) simulations : AMBER or GROMACS to study binding to Aβ₁–₄₂ fibrils, focusing on hydrogen-bonding and hydrophobic interactions .
  • Free energy calculations : MM-PBSA to quantify binding affinities, correlating with in vitro inhibition (IC₅₀ values) .

Data Contradiction and Resolution

Q. How to reconcile discrepancies in reported IC₅₀ values for acetylcholinesterase inhibition across studies?

  • Potential sources :

  • Assay variability : Differences in substrate (acetylthiocholine vs. butyrylthiocholine) or enzyme sources (human vs. electric eel) .
  • Compound purity : Impurities >5% (e.g., unreacted starting materials) skew results .
    • Resolution :
  • Standardized protocols : Use recombinant human AChE and LC-MS-validated compound batches .

Methodological Framework for Future Studies

  • Guiding principle : Link research to neurological disease mechanisms (e.g., amyloid cascade hypothesis) and chemical reactivity theories (e.g., Frontier Molecular Orbital analysis) .
  • Experimental design : Incorporate multi-omics approaches (e.g., metabolomics of treated neuronal cells) to elucidate off-target effects .

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